Tetraoctadecyltin
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Overview
Description
Tetraoctadecyltin is an organotin compound with the chemical formula C72H148Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraoctadecyltin typically involves the reaction of tin tetrachloride (SnCl4) with octadecylmagnesium bromide (C18H37MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction can be represented as follows:
SnCl4+4C18H37MgBr→Sn(C18H37)4+4MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetraoctadecyltin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds (e.g., SnCl2).
Substitution: Various organotin derivatives depending on the substituents used.
Scientific Research Applications
Tetraoctadecyltin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of tetraoctadecyltin involves its interaction with cellular components and biomolecules. It can bind to proteins and enzymes, altering their activity and function. The compound may also interact with cell membranes, affecting their integrity and permeability. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound can modulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetraoctyltin (C32H68Sn): Similar structure but with shorter alkyl chains.
Tetra-n-butyltin (C16H36Sn): Contains even shorter alkyl chains.
Tetraphenyltin (C24H20Sn): Contains phenyl groups instead of alkyl chains.
Uniqueness
Tetraoctadecyltin is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments. This makes this compound particularly useful in applications requiring hydrophobic interactions, such as in the stabilization of polymers and in drug delivery systems.
Properties
Molecular Formula |
C72H148Sn |
---|---|
Molecular Weight |
1132.7 g/mol |
IUPAC Name |
tetraoctadecylstannane |
InChI |
InChI=1S/4C18H37.Sn/c4*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;/h4*1,3-18H2,2H3; |
InChI Key |
CCEHBSUEXCVJCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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